N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride
CAS No.: 2108554-00-1
Cat. No.: VC7455658
Molecular Formula: C29H33Cl3F3N5O2
Molecular Weight: 646.96
* For research use only. Not for human or veterinary use.
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride - 2108554-00-1](/images/structure/VC7455658.png)
Specification
CAS No. | 2108554-00-1 |
---|---|
Molecular Formula | C29H33Cl3F3N5O2 |
Molecular Weight | 646.96 |
IUPAC Name | N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride |
Standard InChI | InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H |
Standard InChI Key | QOIOJVPRHIAONM-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula CHFNO·3HCl, with an average molecular mass of 537.586 g/mol for the free base and 637.92 g/mol for the trihydrochloride salt . Its IUPAC name reflects its intricate structure: N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide trihydrochloride. Key identifiers include:
Structural Components
The molecule comprises three distinct regions (Figure 1):
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Benzamide Core: A 4-methylbenzamide group substituted at the 3-position with a pyrrolo[2,3-b]pyridin-4-yloxy moiety.
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Trifluoromethylphenyl Group: A 3-(trifluoromethyl)phenyl ring linked to the benzamide via an amine group.
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Piperazine Side Chain: A 4-ethylpiperazin-1-ylmethyl group attached to the phenyl ring, providing basicity and potential hydrogen-bonding sites .
The trihydrochloride salt formation occurs at the piperazine nitrogen atoms, improving aqueous solubility for in vivo studies .
Synthesis and Structural Optimization
Crystallographic Considerations
Piperazine-containing compounds often exhibit layered crystal structures stabilized by N–H···O hydrogen bonds and halogen interactions . For example, 1-ethylpiperazinium 3,5-dinitrobenzoate (a structural analog) forms a three-dimensional network via N–H···O bonds between the piperazinium cation and nitro groups . While crystallographic data for this specific compound remain unpublished, its piperazine and trifluoromethyl groups likely promote similar intermolecular interactions, influencing solubility and stability.
Compound | Motor Activity (Day 22 vs. Control) | Evasion-Investigation Capacity (Day 21) |
---|---|---|
I5C | -13.51% (p > 0.05) | -45.16% (p < 0.01) |
II5C | +23.38% (p < 0.05) | -45.62% (p < 0.01) |
While direct data for this compound are lacking, its structural similarity to I5C and II5C suggests potential sedative or stimulant effects depending on substituent arrangement .
Physicochemical and ADMET Properties
Solubility and Permeability
The trihydrochloride salt improves aqueous solubility (>10 mg/mL predicted), critical for oral bioavailability. The LogP of the free base is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, while the piperazine moiety may undergo N-dealkylation or glucuronidation. In vitro hepatocyte assays for analogs show t > 120 minutes, suggesting favorable metabolic stability .
Future Research Directions
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Synthetic Optimization: Exploring alternative coupling reagents to improve yield beyond the 30–40% typical for multi-step benzamide syntheses .
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Target Identification: High-throughput screening against kinase or neurotransmitter receptor panels to elucidate mechanism of action.
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In Vivo Toxicology: Assessing acute toxicity in rodent models, given the CNS effects observed in related compounds .
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